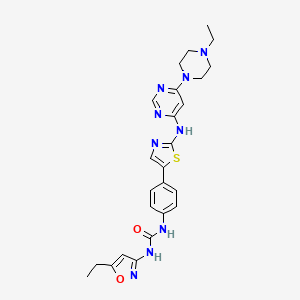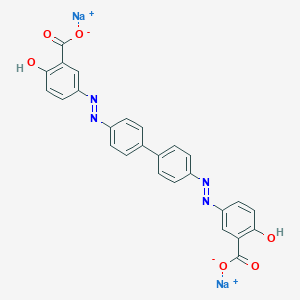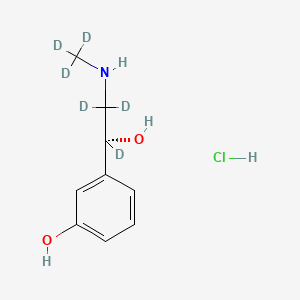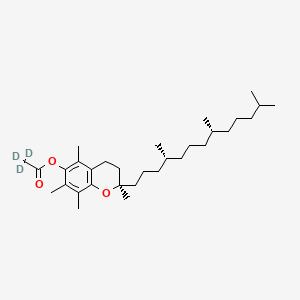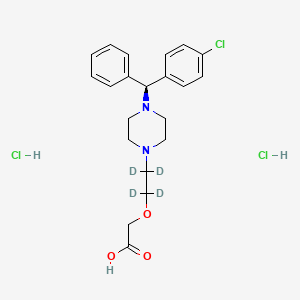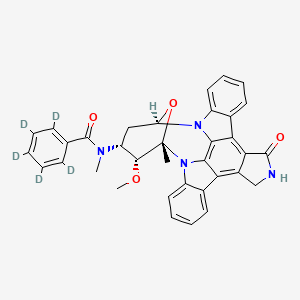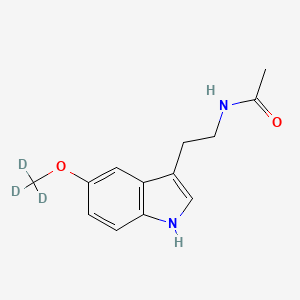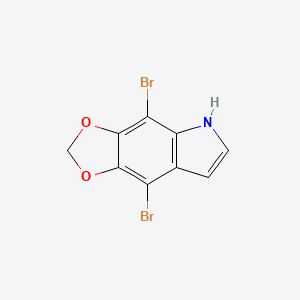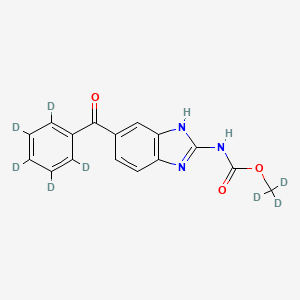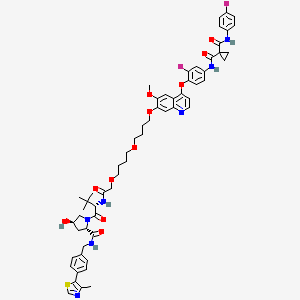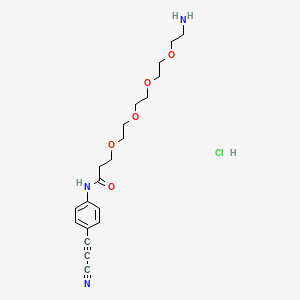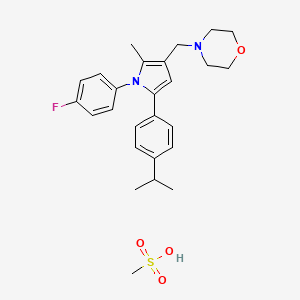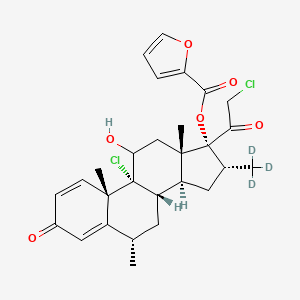
6alpha-Methyl Mometasone furoate-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6alpha-Methyl Mometasone Furoate-d3 is a deuterated form of 6alpha-Methyl Mometasone Furoate. It is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. The compound is often utilized in scientific research as a stable isotope-labeled standard for the quantification of mometasone furoate in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Methyl Mometasone Furoate-d3 involves the incorporation of deuterium atoms into the mometasone furoate molecule. This is typically achieved through a series of chemical reactions starting from 6alpha-Methyl Prednisolone 21-Acetate. The process includes steps such as halogenation, esterification, and deuterium exchange reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The production is carried out in specialized facilities equipped to handle the complex chemical reactions and ensure the safety and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions: 6alpha-Methyl Mometasone Furoate-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Halogenation and other substitution reactions are common in the synthesis and modification of this compound
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are employed under controlled conditions
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used for further research and analytical purposes .
Scientific Research Applications
6alpha-Methyl Mometasone Furoate-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled standard in mass spectrometry for the quantification of mometasone furoate.
Biology: Employed in studies to understand the metabolic pathways and biological effects of corticosteroids.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to evaluate the efficacy and safety of corticosteroid-based therapies.
Industry: Applied in the development and validation of analytical methods for quality control and regulatory compliance .
Mechanism of Action
6alpha-Methyl Mometasone Furoate-d3 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding induces conformational changes in the receptor, leading to its translocation into the nucleus. Once in the nucleus, the receptor complex interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. This results in the reduction of inflammation and modulation of immune responses .
Comparison with Similar Compounds
Mometasone Furoate: The non-deuterated form of the compound, widely used in clinical settings.
6alpha-Methyl Prednisolone 21-Acetate: A precursor in the synthesis of 6alpha-Methyl Mometasone Furoate-d3.
Dexamethasone: Another synthetic corticosteroid with similar anti-inflammatory properties
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research settings where accurate measurement of corticosteroid levels is crucial .
Properties
Molecular Formula |
C28H32Cl2O6 |
|---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
[(6S,8S,9R,10S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-16-(trideuteriomethyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
InChI |
InChI=1S/C28H32Cl2O6/c1-15-10-20-19-11-16(2)28(23(33)14-29,36-24(34)21-6-5-9-35-21)26(19,4)13-22(32)27(20,30)25(3)8-7-17(31)12-18(15)25/h5-9,12,15-16,19-20,22,32H,10-11,13-14H2,1-4H3/t15-,16+,19-,20-,22?,25-,26-,27-,28-/m0/s1/i2D3 |
InChI Key |
OTOVEDFARPCAAR-GQFAEBLDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C)C |
Canonical SMILES |
CC1CC2C3CC(C(C3(CC(C2(C4(C1=CC(=O)C=C4)C)Cl)O)C)(C(=O)CCl)OC(=O)C5=CC=CO5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



